

(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester CAS number

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Compound of Interest

Compound Name: (S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester

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An In-depth Technical Guide to **(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester**

Abstract

(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester, identified by CAS Number 847728-89-6, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry.^{[1][2][3]} As a bifunctional molecule, it incorporates a stereochemically defined center, a versatile bromophenyl moiety suitable for cross-coupling reactions, and a stable, yet readily cleavable, Boc-protected amine. This combination of features makes it an invaluable intermediate for constructing complex molecular architectures with precise stereochemical control. This guide provides a comprehensive overview of its physicochemical properties, outlines robust synthetic and analytical protocols, and explores its applications in drug discovery, offering researchers and development professionals a practical resource for leveraging this compound's full potential.

Introduction to a Key Chiral Synthron

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure starting materials is paramount. **(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester** emerges as a compound of significant interest. It belongs to the class of N-Boc protected chiral amines, which are fundamental intermediates in multi-step syntheses.^{[4][5]}

The strategic importance of this molecule lies in three core attributes:

- **Defined Stereocenter:** The (S)-configuration at the benzylic carbon provides a fixed chiral element, crucial for building stereospecific target molecules and avoiding the costly separation of enantiomers at later stages.
- **Orthogonal Functionality:** The aryl bromide and the protected amine represent two distinct reactive sites that can be addressed selectively. The tert-butyloxycarbonyl (Boc) group is stable under a wide range of basic, nucleophilic, and hydrogenolytic conditions, while being easily removed under mild acidic conditions.^{[5][6][7]} This allows for the manipulation of the aryl bromide (e.g., via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling) without disturbing the amine.
- **Synthetic Versatility:** Post-coupling, the Boc group can be deprotected to reveal the primary amine, which can then participate in a host of transformations such as amide bond formation, reductive amination, or sulfonylation, enabling rapid diversification and library synthesis.

This guide will delve into the technical specifics of this compound, providing actionable insights for its synthesis, characterization, and application.

Physicochemical Properties and Specifications

Accurate characterization is the foundation of reproducible science. The key properties of **(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester** are summarized below.

Property	Value	Source(s)
CAS Number	847728-89-6	[1][2][3]
Molecular Formula	C ₁₃ H ₁₈ BrNO ₂	[1][8]
Molecular Weight	300.19 g/mol	[1][3][8]
IUPAC Name	tert-butyl N-[(1S)-1-(4-bromophenyl)ethyl]carbamate	[3]
Synonyms	(S)-N-Boc-1-(4-bromophenyl)ethylamine, tert-Butyl [(1S)-1-(4-bromophenyl)ethyl]carbamate	[1][3]
Appearance	White to yellow solid	
Purity	Typically ≥95-97%	[8]
Solubility	Soluble in organic solvents like Chloroform, DMSO, and Ethyl Acetate. Sparingly soluble in water.	[9]
Storage	Store at room temperature.	[8]

Synthesis and Stereochemical Control

The synthesis of the title compound is a two-stage process that hinges on first establishing the chiral amine center and then protecting it. The integrity of the stereocenter is of utmost importance throughout this sequence.

Stage 1: Asymmetric Synthesis of the Precursor, (S)-1-(4-Bromophenyl)ethanamine

The direct precursor to the final product is the chiral amine, (S)-1-(4-Bromophenyl)ethanamine (CAS: 27298-97-1).[10][11] Achieving high enantiomeric purity for this intermediate is the most critical step. Several industrial and laboratory-scale methods are employed:

- Biocatalytic Asymmetric Amination: The use of transaminase enzymes to convert 4-bromoacetophenone directly into the (S)-amine is a highly efficient and green method. This approach offers excellent enantioselectivity (often >99% ee) under mild aqueous conditions. [\[12\]](#)
- Asymmetric Hydrogenation: The asymmetric reduction of an imine or enamine derived from 4-bromoacetophenone using a chiral catalyst (e.g., Rhodium or Iridium-based) can provide the desired enantiomer in high yield and purity. [\[4\]](#)
- Classical Resolution: A racemic mixture of 1-(4-bromophenyl)ethanamine can be resolved using a chiral resolving agent, such as tartaric acid, to selectively crystallize the diastereomeric salt of the desired (S)-enantiomer.

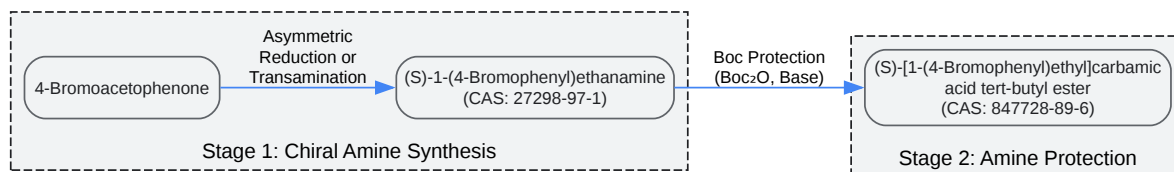


Figure 1: Synthetic Pathway Overview

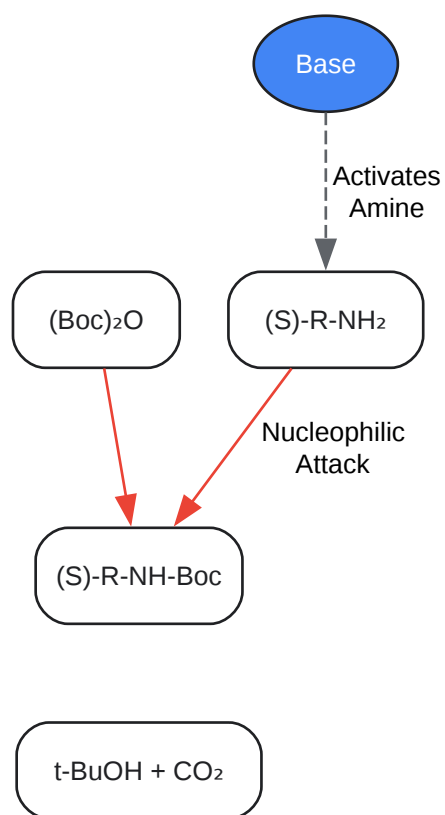


Figure 2: Boc Protection Mechanism

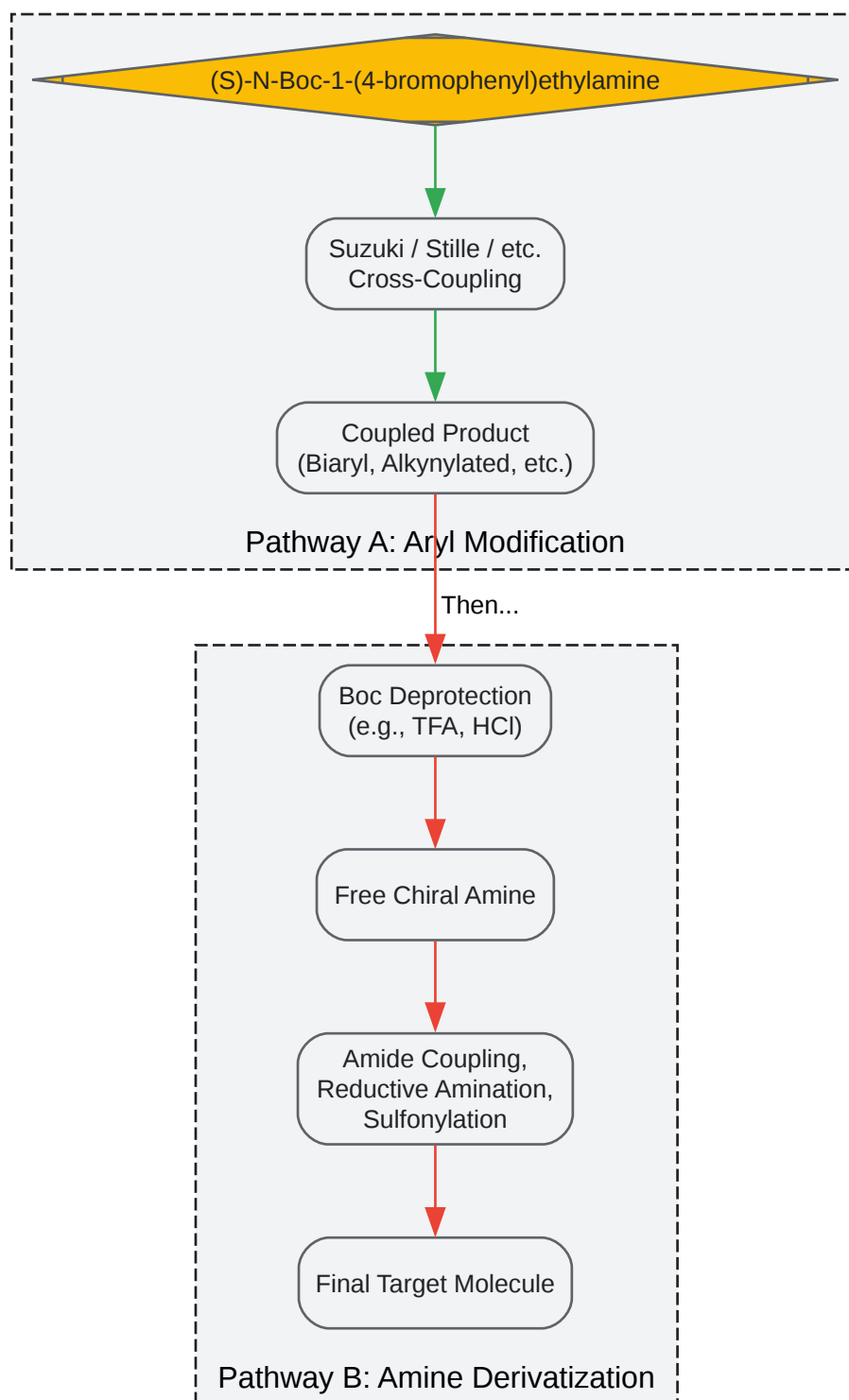


Figure 3: Synthetic Utility Pathways

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